molecular formula C6H9N3O2 B6270103 rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol CAS No. 2307774-27-0

rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol

Cat. No.: B6270103
CAS No.: 2307774-27-0
M. Wt: 155.2
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Description

rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol: is a chiral compound that contains a triazole ring and an oxolane ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for drug design and other applications.

Properties

CAS No.

2307774-27-0

Molecular Formula

C6H9N3O2

Molecular Weight

155.2

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Click Chemistry Approach: One common method to synthesize rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol involves the use of click chemistry. This method typically employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The starting materials are an azide and an alkyne, which react in the presence of a copper catalyst to form the triazole ring.

    Oxolane Ring Formation: The oxolane ring can be introduced through various methods, such as ring-closing metathesis or intramolecular cyclization reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or other functional groups within the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol exhibits significant activity against a range of pathogens. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that this compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Properties
Research indicates potential anticancer effects of triazole compounds. The specific compound this compound has been evaluated in vitro for its cytotoxic effects on various cancer cell lines.

  • Case Study : In a study published in Cancer Letters, the compound demonstrated selective cytotoxicity towards breast cancer cells while sparing normal cells .

Agricultural Applications

Fungicides
Due to their fungicidal properties, triazoles are widely used in agriculture. This compound has been explored as a potential fungicide.

  • Data Table : Efficacy against common fungal pathogens.
Fungal PathogenConcentration (ppm)Efficacy (%)
Fusarium oxysporum10085
Botrytis cinerea20090
Rhizoctonia solani15080

Material Science Applications

Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of functional polymers.

  • Case Study : Research in Macromolecules highlighted the use of this compound in creating biodegradable polymers with enhanced mechanical properties .

Mechanism of Action

The mechanism by which rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol exerts its effects depends on its specific application. In drug design, the triazole ring can interact with biological targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. The oxolane ring may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

  • rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-2-ol
  • rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-one

Comparison:

  • Structural Differences: The position of the triazole ring and the presence of different functional groups distinguish these compounds from rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol.
  • Chemical Properties: These structural differences can lead to variations in chemical reactivity, stability, and biological activity.
  • Applications: While all these compounds may have similar applications in drug design and materials science, their unique structures can impart specific advantages or limitations in certain contexts.

Biological Activity

The compound rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol , with CAS number 2307774-27-0, is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6_6H9_9N3_3O2_2
  • Molecular Weight : 155.157 g/mol
  • Purity : Typically available at 95% purity .

The structure features a triazole ring, which is significant for its interaction with biological targets.

Antimicrobial Properties

This compound exhibits potent antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism appears to involve disruption of cell wall synthesis and interference with nucleic acid metabolism.

Antiviral Activity

Recent research indicates that this compound may possess antiviral properties against certain viruses. It has been suggested that the triazole moiety plays a crucial role in inhibiting viral replication by targeting viral enzymes essential for their life cycle.

Cytotoxic Effects

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types.

The precise mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Enzymatic Activity : The triazole ring interacts with metal ions in enzyme active sites.
  • Disruption of Membrane Integrity : It may alter membrane permeability leading to cell lysis in microbial cells.

Case Studies

  • Antimicrobial Efficacy :
    • A study conducted on various bacterial strains (e.g., E. coli, S. aureus) showed a minimum inhibitory concentration (MIC) of 32 µg/mL for this compound .
  • Antiviral Studies :
    • In a controlled experiment against Influenza A virus, the compound exhibited a significant reduction in viral titers at concentrations as low as 10 µg/mL .
  • Cytotoxicity Assessment :
    • Testing on human cancer cell lines revealed an IC50 value of 25 µg/mL, indicating considerable cytotoxic potential against these cells .

Data Table

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialE. coli32 µg/mL
AntiviralInfluenza A virus10 µg/mL
CytotoxicityHuman cancer cell line25 µg/mL

Q & A

What are the key synthetic routes for rac-(3R,4S)-4-(1H-1,2,3-triazol-1-yl)oxolan-3-ol, and how can stereochemical control be achieved?

Basic:
The compound is synthesized via click chemistry, leveraging copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the triazole moiety. A common precursor is 4-azidooxolan-3-ol, generated by substituting a hydroxyl group with an azide. Stereochemical control at the 3R,4S positions requires chiral auxiliaries or enantioselective catalysis. For example, Sharpless asymmetric dihydroxylation can set the stereochemistry in the oxolane ring .
Advanced:
Optimizing enantiomeric excess (ee) involves kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT). Computational modeling (DFT) predicts transition states to guide catalyst selection. Recent studies suggest using Ru-based catalysts for improved stereocontrol during cycloaddition. Post-synthetic purification via chiral HPLC or enzymatic resolution may refine ee >98% .

How can conflicting NMR data for this compound be resolved?

Basic:
Contradictions in coupling constants (e.g., J3,4 values) often arise from solvent polarity or temperature effects. Compare data in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding’s impact on conformational equilibria .
Advanced:
Dynamic NMR (DNMR) or variable-temperature (VT-NMR) studies reveal rotameric populations of the triazole ring. DFT-calculated coupling constants (using Gaussian or ORCA) align with experimental data to identify dominant conformers. X-ray crystallography provides definitive structural validation .

What analytical methods are critical for characterizing purity and stability of this compound?

Basic:

  • HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products (e.g., oxolan-3-ol).
  • TGA/DSC : Assesses thermal stability; decomposition onset typically >150°C .
    Advanced:
  • Chiral SFC : Resolves racemization under stress conditions (e.g., pH, light).
  • Solid-state NMR : Detects polymorphic transitions during storage .

How does the triazole moiety influence the compound’s reactivity in biological assays?

Advanced:
The 1,2,3-triazole acts as a bioisostere for amide bonds, enhancing metabolic stability. However, copper residues from CuAAC may inhibit enzymes (e.g., phosphatases). Rigorous purification (e.g., Chelex resin) removes trace metals. Competitive binding assays (SPR/ITC) quantify interactions with target proteins .

What experimental designs are recommended for studying environmental fate and toxicity?

Advanced:

  • OECD 307 Guideline : Aerobic/anaerobic soil degradation studies (half-life determination).
  • QSAR Modeling : Predicts bioaccumulation (log P = 0.8) and ecotoxicity (Daphnia magna LC₅₀ >100 mg/L).
  • Metabolite Profiling : LC-HRMS identifies hydroxylated derivatives in simulated wastewater .

How can contradictions in biological activity data between in vitro and in vivo models be addressed?

Advanced:
Discrepancies often stem from poor bioavailability. Strategies:

  • Prodrug Design : Phosphorylation of the hydroxyl group improves membrane permeability.
  • Microsomal Stability Assays : Identify rapid glucuronidation as a key metabolic pathway.
  • PET Imaging : Radiolabel with ¹⁸F to track in vivo distribution .

Notes on Evidence Utilization

  • Stereochemical Control : (X-ray) and 19 (synthetic routes) validate chiral synthesis.
  • Safety Protocols : , and 5 detail handling guidelines for reactive intermediates.
  • Environmental Impact : provides frameworks for fate/toxicity studies.

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